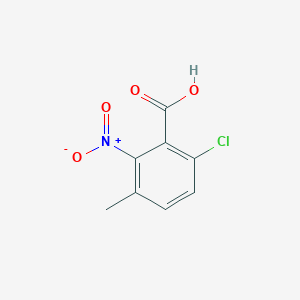
6-Chloro-3-methyl-2-nitrobenzoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-methyl-2-nitrobenzoic acid is an organic compound with the molecular formula C8H6ClNO4 and a molecular weight of 215.59 g/mol . It is a derivative of benzoic acid, characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 3rd position, and a nitro group at the 2nd position on the benzene ring . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-methyl-2-nitrobenzoic acid typically involves the nitration of 6-chloro-3-methylbenzoic acid. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds as follows:
Nitration: 6-Chloro-3-methylbenzoic acid is treated with a nitrating mixture (HNO3/H2SO4) to introduce the nitro group at the 2nd position.
Purification: The reaction mixture is then neutralized, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 6-Chloro-3-methyl-2-nitrobenzoic acid may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for temperature and pH control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-methyl-2-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Nucleophiles: Amines, thiols, alkoxides.
Catalysts: Palladium on carbon, sulfuric acid.
Major Products Formed
Reduction: 6-Chloro-3-methyl-2-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Methyl 6-chloro-3-methyl-2-nitrobenzoate.
Scientific Research Applications
6-Chloro-3-methyl-2-nitrobenzoic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-3-methyl-2-nitrobenzoic acid depends on its chemical structure and the specific reactions it undergoes. For example, when used as an enzyme inhibitor, the compound may interact with the active site of the enzyme, blocking its activity. The nitro group can participate in redox reactions, while the chlorine and methyl groups can influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-nitrobenzoic acid: Lacks the methyl group at the 3rd position.
3-Methyl-2-nitrobenzoic acid: Lacks the chlorine atom at the 6th position.
2-Nitrobenzoic acid: Lacks both the chlorine and methyl groups.
Uniqueness
6-Chloro-3-methyl-2-nitrobenzoic acid is unique due to the presence of all three substituents (chlorine, methyl, and nitro groups) on the benzene ring. This unique combination of functional groups imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H6ClNO4 |
|---|---|
Molecular Weight |
215.59 g/mol |
IUPAC Name |
6-chloro-3-methyl-2-nitrobenzoic acid |
InChI |
InChI=1S/C8H6ClNO4/c1-4-2-3-5(9)6(8(11)12)7(4)10(13)14/h2-3H,1H3,(H,11,12) |
InChI Key |
JLGQDJVNHWLGBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















